(S)-2-[5-(4-Methyl-benzylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
TERT-BUTYL 2-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 2-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include sulfur-containing compounds, tert-butyl esters, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize large-scale reactors and advanced purification techniques to isolate the final product. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 2-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
TERT-BUTYL 2-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: Researchers use the compound to study various biological processes and pathways, as it can interact with specific molecular targets.
Mechanism of Action
The mechanism of action of TERT-BUTYL 2-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE involves its interaction with molecular targets in the body. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and pyrrolidine-based molecules. Examples include:
- 5-(4-METHYLPHENYL)-1,3,4-OXADIAZOLE-2-THIOL
- TERT-BUTYL 2-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE .
Uniqueness
The uniqueness of TERT-BUTYL 2-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H25N3O3S |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H25N3O3S/c1-13-7-9-14(10-8-13)12-26-17-21-20-16(24-17)15-6-5-11-22(15)18(23)25-19(2,3)4/h7-10,15H,5-6,11-12H2,1-4H3/t15-/m0/s1 |
InChI Key |
HLOVLMHAANLYAV-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(O2)[C@@H]3CCCN3C(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(O2)C3CCCN3C(=O)OC(C)(C)C |
Origin of Product |
United States |
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